1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenoxy]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7(14)6-15-9-5-3-2-4-8(9)10(11,12)13/h2-5,7H,6,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNYDNYFMQCOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)phenol and 1-bromo-2-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Nucleophilic Substitution: The 2-(trifluoromethyl)phenol undergoes nucleophilic substitution with 1-bromo-2-propanol to form the intermediate compound.
Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in the formation of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, acids, bases, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Properties
Synthesis Methodology:
The synthesis of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene typically involves:
- Starting Materials: The synthesis begins with 2-(trifluoromethyl)phenol and 1-bromo-2-propanol.
- Nucleophilic Substitution: The reaction is facilitated using a base such as potassium carbonate to promote nucleophilic substitution.
- Amination: The intermediate compound formed undergoes amination with ammonia or an amine source to introduce the amino group.
Properties:
The compound features a trifluoromethyl group that enhances stability and reactivity, while the amino group allows for interactions with biological molecules, potentially leading to various biological effects.
Scientific Research Applications
1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene has a wide range of applications across different fields:
Chemistry
- Building Block for Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups make it suitable for various chemical transformations.
Biology
- Biological Activity Investigation: The compound is under investigation for its interactions with enzymes and receptors. Studies suggest potential biological activities that could be harnessed in therapeutic contexts .
Medicine
- Therapeutic Development: Research indicates that compounds similar to 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene may have therapeutic efficacy against neoplastic diseases by inhibiting protein kinase activity. This includes applications in treating cancers such as leukemia and solid tumors .
Industry
- Production of Specialty Chemicals: The compound is utilized in the manufacture of agrochemicals and materials with specific properties, contributing to advancements in chemical engineering and industrial applications.
Case Studies
Case Study 1: Anticancer Properties
Research has shown that derivatives of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene exhibit significant inhibition of cancer cell proliferation. For instance, compounds designed based on its structure were tested against V600EBRAF, a target in melanoma treatment, demonstrating promising inhibitory effects .
Case Study 2: Enzyme Interaction Studies
Studies involving enzyme assays have revealed that the amino group in 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene facilitates binding to specific enzymes, potentially modulating their activity. This interaction is critical for developing targeted therapies in metabolic disorders and cancer .
Table 1: Summary of Research Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for organic synthesis |
| Biology | Investigated for enzyme interactions |
| Medicine | Potential therapeutic uses against cancer |
| Industry | Production of specialty chemicals |
Table 2: Inhibition Rates of Compounds
| Compound Name | % Inhibition at 1 µM |
|---|---|
| Compound A | 30.35 ± 0.41 |
| Compound B | 75.17 ± 0.27 |
| Compound C | 98.24 ± 0.44 |
Mechanism of Action
The mechanism of action of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The amino group allows for interactions with biological molecules, potentially leading to various biological effects. The compound’s mechanism of action may involve binding to specific receptors or enzymes, modulating their activity, and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(2-Aminopropoxy)-2-fluorobenzene: Similar structure but with a single fluorine atom instead of a trifluoromethyl group.
1-(2-Aminopropoxy)-2-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.
1-(2-Aminopropoxy)-2-methylbenzene: Features a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene imparts unique properties, such as increased lipophilicity, metabolic stability, and reactivity
Biological Activity
1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The chemical structure of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of the amino group suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.
Biological Activity Overview
1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines. For instance, flow cytometry results showed that it accelerates apoptosis in MCF cell lines with a daily dosage effect observed in tumor-suffering mice, leading to suppressed tumor growth .
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, potentially inhibiting specific enzymes linked to inflammation.
- Neuroprotective Effects : Given the structural similarity to known neuroprotective agents, research is ongoing to assess its efficacy in models of neurodegenerative diseases.
The mechanism by which 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, leading to reduced cytokine production and inflammation.
- Receptor Modulation : It is hypothesized that the amino group can facilitate binding to neurotransmitter receptors, influencing signaling pathways related to mood and cognition .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene, researchers treated MCF cell lines with varying concentrations. The results demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant cytotoxicity against these cells. Further in vivo studies confirmed that this compound could suppress tumor growth in murine models .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of the compound. It was found that treatment with 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene led to a marked decrease in pro-inflammatory cytokines in cultured macrophages, suggesting its utility as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Neuroprotective | Potential modulation of neurotransmitter receptors |
Research Findings and Future Directions
Current research indicates that 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene holds promise as a multi-functional therapeutic agent. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise molecular targets and pathways involved.
- In Vivo Efficacy : Conducting more extensive animal studies to confirm therapeutic benefits.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and reduce toxicity.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene, and how can intermediates be optimized?
- Methodology :
- Nucleophilic substitution : Start with brominated precursors (e.g., 1-bromo-2-(trifluoromethyl)benzene derivatives) and react with 2-aminopropanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor regioselectivity using HPLC to avoid byproducts like 1-(3-aminopropoxy) isomers .
- Protection-deprotection strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during synthesis, followed by acidic deprotection (e.g., TFA in CH₂Cl₂) to yield the final compound .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product .
Q. How can the structure of 1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene be confirmed spectroscopically?
- Characterization workflow :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns. For example, the trifluoromethyl group causes deshielding (δ ~120-125 ppm in ¹³C NMR), while the aminopropoxy chain shows distinct methylene/methine signals (δ 3.5-4.5 ppm in ¹H NMR) .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error. For C₁₀H₁₁F₃NO, expected m/z = 218.0793 .
- IR : Confirm amine N-H stretches (~3350 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .
Advanced Research Questions
Q. How does the regiochemistry of the trifluoromethyl and aminopropoxy groups influence reactivity in cross-coupling reactions?
- Regiochemical analysis :
- The ortho-position of the trifluoromethyl group (electron-withdrawing) reduces electron density on the benzene ring, hindering electrophilic substitution but favoring nucleophilic or radical pathways. Compare with meta/para isomers using DFT calculations to assess activation barriers .
- Case study : In Suzuki-Miyaura couplings, the ortho-trifluoromethyl group sterically hinders palladium coordination, requiring bulky ligands (e.g., SPhos) and elevated temperatures (100°C) for effective coupling .
Q. What strategies mitigate hydrolytic instability of the aminopropoxy group in aqueous media?
- Stability optimization :
- pH control : Maintain pH 6–7 in biological assays (phosphate buffer) to minimize amine protonation and hydrolysis .
- Derivatization : Replace the primary amine with a tertiary amine (e.g., dimethylaminopropoxy) to reduce nucleophilic susceptibility. Validate stability via accelerated degradation studies (40°C, 75% RH for 14 days) .
Q. How can contradictory NMR data for trifluoromethylbenzene derivatives be resolved?
- Data reconciliation :
- Solvent effects : Record NMR in deuterated DMSO to observe hydrogen bonding with the amine, which sharpens broad peaks. Compare with CDCl₃ to assess solvent-induced shifts .
- Dynamic effects : Use variable-temperature NMR (-20°C to 60°C) to identify conformational exchange broadening in the aminopropoxy chain .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Biological screening :
- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. The trifluoromethyl group may enhance binding via hydrophobic interactions .
- Cellular uptake : Label the compound with ¹⁸F (via prosthetic groups) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) using PET imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
